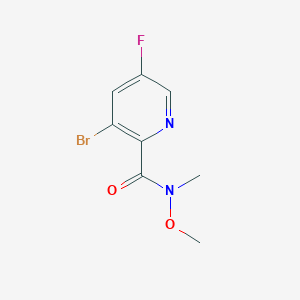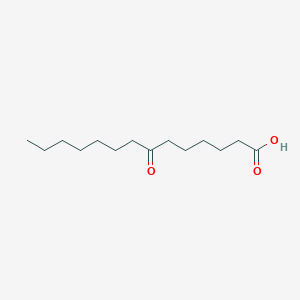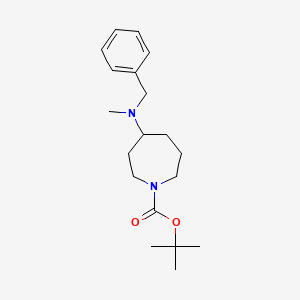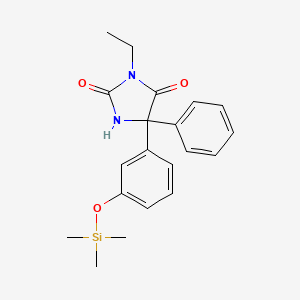
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The compound has a molecular mass of 368.155619158 daltons .
Vorbereitungsmethoden
The synthesis of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the imidazolidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones such as:
- 3-Ethyl-5-phenylimidazolidine-2,4-dione
- 5-Phenyl-5-(4-trimethylsiloxyphenyl)imidazolidine-2,4-dione These compounds share similar structural features but differ in the presence and position of substituents. The uniqueness of this compound lies in its specific trimethylsilyloxy group, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
57326-24-6 |
|---|---|
Molekularformel |
C20H24N2O3Si |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-ethyl-5-phenyl-5-(3-trimethylsilyloxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-5-22-18(23)20(21-19(22)24,15-10-7-6-8-11-15)16-12-9-13-17(14-16)25-26(2,3)4/h6-14H,5H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
XUFVGXMBIVBJNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC(=CC=C3)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


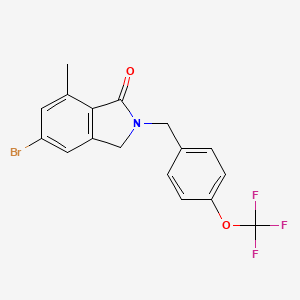
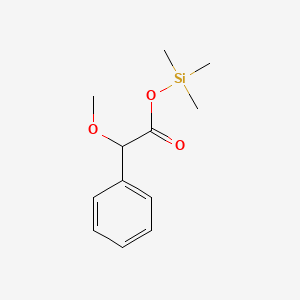
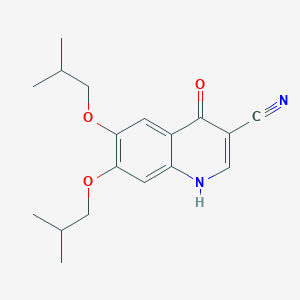

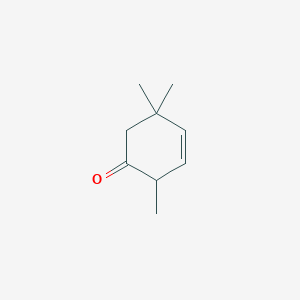
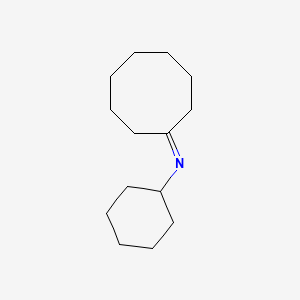
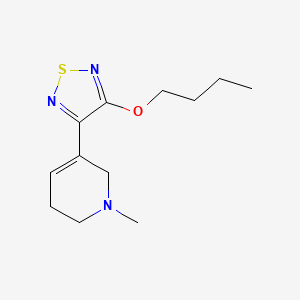
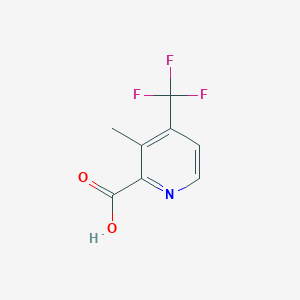
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
